1-(6-(Piperazin-1-yl)pyridin-3-yl)propan-1-ol

Catalog No.
S15663774
CAS No.
M.F
C12H19N3O
M. Wt
221.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(6-(Piperazin-1-yl)pyridin-3-yl)propan-1-ol

Product Name

1-(6-(Piperazin-1-yl)pyridin-3-yl)propan-1-ol

IUPAC Name

1-(6-piperazin-1-ylpyridin-3-yl)propan-1-ol

Molecular Formula

C12H19N3O

Molecular Weight

221.30 g/mol

InChI

InChI=1S/C12H19N3O/c1-2-11(16)10-3-4-12(14-9-10)15-7-5-13-6-8-15/h3-4,9,11,13,16H,2,5-8H2,1H3

InChI Key

RAWMWTWUNAYRTI-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CN=C(C=C1)N2CCNCC2)O

1-(6-(Piperazin-1-yl)pyridin-3-yl)propan-1-ol is a chemical compound characterized by its unique molecular structure, which includes a piperazine moiety attached to a pyridine ring. The molecular formula of this compound is C13H21N3OC_{13}H_{21}N_{3}O, and its molecular weight is approximately 235.33 g/mol. The compound features a propanol group that contributes to its solubility and reactivity in various chemical environments. Its structure can be represented using the SMILES notation: CCC(O)c1cnc(N2CCNCC2)c(C)c1 .

The reactivity of 1-(6-(Piperazin-1-yl)pyridin-3-yl)propan-1-ol can be attributed to the presence of functional groups such as the hydroxyl (-OH) group and the piperazine ring. Typical reactions include:

  • Nucleophilic Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, making it a potential precursor for further functionalization.
  • Acid-Base Reactions: The piperazine nitrogen atoms can act as bases, enabling protonation and subsequent reactions with acids.
  • Oxidation Reactions: The alcohol group can be oxidized to form aldehydes or ketones, depending on the reaction conditions.

Research on the biological activity of 1-(6-(Piperazin-1-yl)pyridin-3-yl)propan-1-ol indicates potential pharmacological properties. Compounds containing piperazine and pyridine structures are often investigated for their activity as:

  • Antidepressants: Due to their ability to modulate neurotransmitter systems.
  • Antipsychotics: Some derivatives exhibit antipsychotic effects through dopamine receptor antagonism.
  • Antimicrobial Agents: The compound may show activity against various bacterial strains.

Specific studies and assays would be required to quantify these effects and establish therapeutic potential.

The synthesis of 1-(6-(Piperazin-1-yl)pyridin-3-yl)propan-1-ol typically involves multi-step organic reactions, including:

  • Formation of the Pyridine Ring: Starting from suitable precursors, pyridine derivatives can be synthesized through cyclization reactions.
  • Piperazine Attachment: Piperazine can be introduced via nucleophilic substitution or coupling reactions with activated pyridine derivatives.
  • Propanol Functionalization: The final step involves the introduction of the propanol group, often through alkylation or reduction processes.

These methods require careful control of reaction conditions to ensure high yields and purity of the final product.

The applications of 1-(6-(Piperazin-1-yl)pyridin-3-yl)propan-1-ol span several fields:

  • Pharmaceutical Development: As a candidate for drug development targeting neurological disorders.
  • Chemical Research: Used as a building block in synthetic organic chemistry for developing more complex molecules.
  • Material Science: Potential applications in creating novel materials with specific properties due to its unique structure.

Interaction studies involving 1-(6-(Piperazin-1-yl)pyridin-3-yl)propan-1-ol focus on its binding affinity to various biological targets, including receptors and enzymes. Techniques such as:

  • Molecular Docking Studies: To predict how the compound interacts with target proteins.
  • Binding Assays: To measure affinity and efficacy in biological systems.

These studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound.

Several compounds share structural similarities with 1-(6-(Piperazin-1-yl)pyridin-3-yl)propan-1-ol. Key examples include:

Compound NameCAS NumberMolecular FormulaUnique Features
1-(2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)propan-1-ol1355222-58-0C13H21N3OC_{13}H_{21}N_{3}OMethyl substitution at position 2
1-(5-Methyl-6-(piperazin-1-y)pyridin-3-y)propan -1 -ol1355172 -12 -1C14H23N3OC_{14}H_{23}N_{3}OMethyl substitution at position 5
6-(Piperazin -1 -YL)pyridin -3 -amine24253241C9H14N4C_{9}H_{14}N_{4}Lacks propanol group

Uniqueness: The presence of a propanol group distinguishes 1-(6-(Piperazin -1 -YL)pyridin -3 -y)propan -1 -ol from other similar compounds, potentially enhancing its solubility and biological activity.

This detailed examination highlights the significance of 1-(6-(Piperazin -1 -YL)pyridin -3 -y)propan -1 -ol within medicinal chemistry and its potential for further research and application.

XLogP3

0.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

221.152812238 g/mol

Monoisotopic Mass

221.152812238 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-15-2024

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